molecular formula C8H6F3NO2 B1320751 4-Methyl-6-(trifluoromethyl)nicotinic acid CAS No. 261635-74-9

4-Methyl-6-(trifluoromethyl)nicotinic acid

Cat. No. B1320751
M. Wt: 205.13 g/mol
InChI Key: IJZZCZADLDCJRX-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. The presence of the trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules. This compound, in particular, has been noted for its role in the preparation of anti-infective agents and flonicamid, an insecticide.

Synthesis Analysis

The synthesis of related compounds such as methyl 6-chloro-5-(trifluoromethyl)nicotinate has been reported to be safe and economical. The process involves the trifluoromethylation of an aryl iodide using a cost-effective system comprising methyl chlorodifluoroacetate (MCDFA), KF, and CuI. This method emphasizes the importance of developing efficient processes for the synthesis of trifluoromethylated compounds, which are crucial intermediates in pharmaceutical development .

Another synthesis route for a similar compound, 4-(trifluoromethyl)nicotinic acid, starts with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. The process includes steps such as optimized cyclization, chlorination, hydrogenolysis, and hydrolysis, resulting in a total yield of 38.6% based on the initial ethyl 4,4,4-trifluoroacetoacetate. This method is noted for its use of readily available materials and satisfactory yield, making it suitable for industrial production .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Methyl-6-(trifluoromethyl)nicotinic acid is not detailed in the provided papers, the general structure can be inferred from the name. The molecule consists of a pyridine ring substituted with a methyl group and a trifluoromethyl group at specific positions. The trifluoromethyl group is known to significantly influence the electronic properties of the molecule due to its strong electron-withdrawing effect.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to 4-Methyl-6-(trifluoromethyl)nicotinic acid include trifluoromethylation, cyclization, chlorination, hydrogenolysis, and hydrolysis. These reactions are crucial for constructing the nicotinic acid framework and introducing the trifluoromethyl group, which is a key feature of the molecule that impacts its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-6-(trifluoromethyl)nicotinic acid are not explicitly discussed in the provided papers. However, the presence of the trifluoromethyl group typically imparts unique properties to compounds, such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, which can be advantageous in drug design. The synthesis methods described suggest that the compound is stable enough to be handled and produced on an industrial scale, which is indicative of its robust physical and chemical nature .

Scientific Research Applications

Receptors for Nicotinic Acid

Nicotinic acid, a component of the B vitamin complex, has been found to significantly reduce lipolysis in adipose tissue. This effect is mediated through G-protein-coupled receptors, particularly PUMA-G in mice and HM74 in humans, which are expressed in adipose tissue. These receptors respond to nicotinic acid, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and consequently reducing lipolysis and plasma levels of free fatty acids and triglycerides (Tunaru et al., 2003).

Synthesis of Nicotinic Acid Derivatives

Research has been conducted on the development of safe and economical synthesis methods for derivatives of nicotinic acid. For instance, a process for synthesizing methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, has been developed. This process features trifluoromethylation of an aryl iodide using cost-effective materials (Mulder et al., 2013).

Industrial Production Methods

The industrial production of nicotinic acid, mainly through the oxidation of 5-ethyl-2-methylpyridine, has been studied with a focus on ecological methods. Addressing environmental concerns, such as the reduction of nitrous oxide emissions, is a key consideration in the development of new production technologies for nicotinic acid (Lisicki et al., 2022).

Vasorelaxation and Antioxidation Properties

Thionicotinic acid derivatives have been studied for their vasorelaxation and antioxidative properties. These compounds, like 2-(1-adamantylthio)nicotinic acid, exhibit dose-dependent vasorelaxation effects in rat thoracic aorta and have been shown to possess antioxidative properties in various assays. Molecular modeling has been used to understand the mechanism of these activities (Prachayasittikul et al., 2010).

Catalytic Applications

Fe3O4@Nico-Ag, a magnetically recyclable nanocatalyst, has been synthesized and applied in the reduction of various azo dyes. This nanocomposite demonstrates efficient catalytic activity and can be easily separated from the reaction medium using a magnet, showcasing its potential for treating industrial dye pollutants (Kurtan et al., 2016).

Safety And Hazards

4-Methyl-6-(trifluoromethyl)nicotinic acid is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Methyl-6-(trifluoromethyl)nicotinic acid is a useful synthetic intermediate . It can be used to prepare pyridine carboxamides as HCV NS5B polymerase inhibitors and pyrazole carboxamides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .

properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZZCZADLDCJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595956
Record name 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(trifluoromethyl)nicotinic acid

CAS RN

261635-74-9
Record name 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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